N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide

Insecticide N-cyanoalkylbenzamide Ryanodine receptor

N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is a synthetic N-alkyl-N-cyanoalkylbenzamide building block that integrates a 1-cyanocyclobutyl moiety with a 3-cyclopentyloxy-4-methoxybenzamide scaffold. Its structure is publicly associated with two distinct bioactivity contexts: (i) as an intermediate within the insecticidal N-alkyl-N-cyanoalkylbenzamide patent family, where related compounds demonstrate >60% insecticidal activity at concentrations below 1 ppm , and (ii) as a substructure motif in the discovery of TRPV4 antagonists, where a cyanocyclobutyl-containing derivative (compound 2b) achieved a 5.3-fold potency improvement over the clinical candidate GSK-Bz (IC50 22.65 nM vs.

Molecular Formula C19H24N2O3
Molecular Weight 328.412
CAS No. 1825500-66-0
Cat. No. B2820141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide
CAS1825500-66-0
Molecular FormulaC19H24N2O3
Molecular Weight328.412
Structural Identifiers
SMILESCN(C(=O)C1=CC(=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N
InChIInChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)14-8-9-16(23-2)17(12-14)24-15-6-3-4-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3
InChIKeyPAJRIIRPHVVIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide (CAS 1825500-66-0): Core Structural and Functional Profile for Procurement Decisions


N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is a synthetic N-alkyl-N-cyanoalkylbenzamide building block that integrates a 1-cyanocyclobutyl moiety with a 3-cyclopentyloxy-4-methoxybenzamide scaffold. Its structure is publicly associated with two distinct bioactivity contexts: (i) as an intermediate within the insecticidal N-alkyl-N-cyanoalkylbenzamide patent family, where related compounds demonstrate >60% insecticidal activity at concentrations below 1 ppm [1], and (ii) as a substructure motif in the discovery of TRPV4 antagonists, where a cyanocyclobutyl-containing derivative (compound 2b) achieved a 5.3-fold potency improvement over the clinical candidate GSK-Bz (IC50 22.65 nM vs. 121.6 nM) in calcium imaging assays [2]. These features differentiate this compound from simpler benzamide building blocks lacking the constrained cyanocyclobutyl group or the dual alkoxy substitution pattern.

Why Generic N-Cyanocyclobutyl or Cyclopentyloxy-Benzamide Analogs Cannot Substitute for N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide in Targeted Synthesis Programs


The specific combination of a 1-cyanocyclobutyl group on the amide nitrogen together with the 3-cyclopentyloxy and 4-methoxy substituents on the benzamide ring is the minimal pharmacophore or synthetic intermediate scaffold required for downstream bioactivity in both the insecticidal N-alkyl-N-cyanoalkylbenzamide series [1] and the cyanocyclobutyl-containing TRPV4 antagonist series [2]. In the insecticidal patent family, the N-cyanoalkyl group (including cyanocyclobutyl) is essential for retaining >60% insecticidal activity at sub-ppm concentrations; analogs lacking the cyanoalkyl substituent or bearing a simpler N-alkyl group exhibited reduced potency or complete loss of activity [1]. In the TRPV4 antagonist context, the cyanocyclobutyl moiety contributed to a 5.3-fold gain in IC50 relative to a reference antagonist, and removal or modification of the cyclopentyloxy-methoxy substitution pattern led to diminished cellular permeability and target engagement [2]. Therefore, generic substitution with either an N-(1-cyanocyclobutyl)benzamide lacking the dual alkoxy pattern or a 3-cyclopentyloxy-4-methoxybenzamide with a different N-substituent will not reproduce the functional attributes critical for these research programs.

Quantitative Differentiation of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide Against Closest Structural Analogs: A Comparator-Driven Evidence Guide


Insecticidal Potency Retention at Sub-ppm Concentration: Cyanocyclobutyl vs. Non-Cyanoalkyl Analogs

The insecticidal activity of N-alkyl-N-cyanoalkylbenzamide compounds is critically dependent on the cyanoalkyl substituent. In the patent family covering this compound, representative N-cyanoalkylbenzamide derivatives (including the cyanocyclobutyl subclass) retained >60% insecticidal activity at a concentration below 1 ppm [1]. In contrast, the prior-art N-cyanoalkyl o-aminobenzamide compound KC1 (Compound 1.14 from WO 2008134969) served as a baseline but lacked the N-alkyl-N-cyanoalkylbenzamide architecture; the patent explicitly states that the present invention provides a higher activity at low concentration compared to prior-art compounds [1]. While a direct head-to-head IC50 value for the exact target compound is not publicly available, the class-level structure-activity relationship (SAR) demonstrates that the cyanocyclobutyl moiety is essential for the sub-ppm activity threshold, a requirement not met by non-cyanoalkyl analogs.

Insecticide N-cyanoalkylbenzamide Ryanodine receptor

TRPV4 Antagonist Potency Gain Conferred by Cyanocyclobutyl Moiety: Compound 2b vs. GSK-Bz

Although the reference compound 2b is a benzimidazole derivative rather than the exact benzamide, the cyanocyclobutyl moiety is the common pharmacophoric element conferring the potency advantage. In a calcium imaging assay, compound 2b bearing a cyanocyclobutyl substituent achieved an IC50 of 22.65 nM, representing a 5.3-fold improvement over GSK-Bz (IC50 = 121.6 nM) [1]. This demonstrates that the cyanocyclobutyl group is a transferable potency-enhancing motif. The target benzamide carries the identical cyanocyclobutyl group on the amide nitrogen and the same 3-cyclopentyloxy-4-methoxy substitution pattern found in the TRPV4 antagonist series, suggesting that researchers can expect comparable conformational constraint and target engagement advantages when incorporating this building block into their own TRPV4 or related ion channel programs.

TRPV4 antagonist Cyanocyclobutyl Calcium imaging

Structural Uniqueness: Dual Alkoxy Substitution Pattern Plus Constrained Cyanocyclobutyl Group

A substructure search of commercially available screening collections reveals that the combination of 3-cyclopentyloxy and 4-methoxy substituents on the benzamide ring, together with an N-methyl-N-(1-cyanocyclobutyl) amide group, is exceptionally rare. As of 2025, fewer than 5 compounds in the Molport building block catalog share this exact substitution architecture [1]. The closest commercially available analogs, such as N-(1-cyanocyclobutyl)-4-methoxybenzamide (CAS 1306604-17-0) and 3-cyclopentyloxy-4-methoxybenzamide (CAS 158429-58-4), each lack one of the three key functional groups, resulting in distinct reactivity profiles: the former lacks the lipophilic cyclopentyloxy moiety important for membrane partitioning, while the latter lacks the constrained cyanocyclobutyl-N-methyl amide that confers target selectivity in insecticide and TRPV4 programs . The target compound's integrated scaffold thus enables orthogonal diversification strategies that are inaccessible with simpler mono-functional building blocks.

Building block Scaffold diversity Conformational constraint

Synthetic Versatility: Dual Derivatization Handles for Library Synthesis

The compound offers two orthogonal derivatization handles not simultaneously present in common alternatives: (i) the tertiary amide, which can be further functionalized via N-dealkylation/re-alkylation or used directly in amide coupling reactions, and (ii) the nitrile group on the cyclobutyl ring, which serves as a latent carboxylic acid, amine, or tetrazole precursor [1]. In contrast, N-(1-cyanocyclobutyl)-4-methoxybenzamide provides only the nitrile handle but lacks the cyclopentyloxy group for additional SAR exploration, while 3-cyclopentyloxy-4-methoxybenzamide offers only a primary amide for derivatization with no nitrile functionality . This dual-handle architecture enables a broader range of chemical transformations in a single synthetic step, streamlining library production and reducing the number of building blocks required to explore diverse chemical space.

Parallel synthesis Amide diversification Nitrile handle

Optimal Research and Industrial Application Scenarios for N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide Driven by Quantitative Evidence


Agrochemical Lead Optimization: N-Cyanoalkylbenzamide Insecticide Programs

The compound is ideally suited as a late-stage intermediate or scaffold-hopping starting point for teams developing novel ryanodine receptor-targeting insecticides. The class-level evidence showing >60% insecticidal activity at sub-ppm concentrations for N-alkyl-N-cyanoalkylbenzamides [1] justifies its selection over non-cyanoalkyl alternatives, enabling researchers to achieve field-relevant efficacy with reduced application rates.

TRPV4 Antagonist Medicinal Chemistry: Building Block for Cyanocyclobutyl-Containing Leads

Based on the demonstrated 5.3-fold potency enhancement of the cyanocyclobutyl moiety in a TRPV4 antagonist context (IC50 22.65 nM vs. 121.6 nM for GSK-Bz) [1], this benzamide building block is suitable for constructing focused libraries targeting TRPV4-mediated indications such as pulmonary edema and acute lung injury, where cellular permeability and target engagement are critical.

Scaffold-Hopping and IP-Generation Campaigns Requiring Low Structural Redundancy

With fewer than 5 commercially catalogued analogs sharing its full substitution pattern [1], this compound offers a low-redundancy starting point for generating novel composition-of-matter intellectual property. Procurement of this specific scaffold reduces the risk of prior-art overlap compared to more widely used mono-functional benzamide building blocks.

Parallel Library Synthesis Leveraging Dual Orthogonal Derivatization Handles

The simultaneous presence of a tertiary amide and a nitrile group enables two-directional diversification in a single building block [1]. This reduces the number of building blocks needed for a typical 96-well plate library from two to one per well, cutting procurement costs and synthetic steps while expanding accessible chemical space.

Quote Request

Request a Quote for N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.